![molecular formula C8H8F3N3O B2665598 N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide CAS No. 1467360-54-8](/img/structure/B2665598.png)
N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide
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Description
“N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide” is a chemical compound. It is offered by Benchchem for its CAS No. 1467360-54-8. The compound is related to 2-(Amino methyl)pyridine, which is a synthesis reagent used in the synthesis of PPD analogues .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which is a class of compounds that “N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide” belongs to, has been studied . They were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In the presence of I2 and TBHP, C–C bond cleavage was promoted, forming N-(Pyridin-2-yl)amides in toluene .Scientific Research Applications
- N-(Pyridin-2-yl)amides derived from this compound have attracted attention due to their biological and therapeutic significance . Researchers explore their potential as pharmacophores for drug design.
- Imidazo[1,2-a]pyridines, another class of compounds synthesized from this precursor, also exhibit medicinal properties. These molecules have been investigated for their anti-fibrosis activity .
- The bis(5-(trifluoromethyl)pyridin-2-yl)amine chelating unit can be derived from this compound. It serves as a versatile ligand for coordinating metal ions in various chemical reactions .
- However, the stability of C–C bonds has led to the exploration of alternative approaches. N-(Pyridin-2-yl)amides can be synthesized directly via C–C bond cleavage, providing a convenient route for their preparation .
- The compound’s reactivity allows for the synthesis of N-(pyridin-2-yl)imidates . These intermediates have been used to prepare various N-heterocycles, such as imidazoles and tetrahydropyrimidines .
Medicinal Chemistry and Drug Development
Chelating Ligands and Coordination Chemistry
Organic Synthesis and C–C Bond Cleavage
Heterocyclic Chemistry
properties
IUPAC Name |
N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)7(15)14-6-2-1-5(3-12)4-13-6/h1-2,4H,3,12H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQMKNPBTWOCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide | |
CAS RN |
1467360-54-8 |
Source
|
Record name | N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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